molecular formula C22H15N3O4S B2462019 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 536721-97-8

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B2462019
CAS No.: 536721-97-8
M. Wt: 417.44
InChI Key: GBHGJJRHINQPIV-UHFFFAOYSA-N
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Description

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxoisoindole moiety, a thienopyrazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dioxoisoindole Moiety: This step involves the reaction of phthalic anhydride with an amine to form the dioxoisoindole structure.

    Synthesis of the Thienopyrazole Ring: This can be achieved through the cyclization of appropriate thieno and pyrazole precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or thienopyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of a dioxoisoindole moiety with a thienopyrazole ring is particularly unique, providing distinct chemical and biological properties.

This detailed overview highlights the significance of this compound in various fields of research and industry

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4S/c1-13-17-11-18(30-21(17)25(23-13)14-7-3-2-4-8-14)22(28)29-12-24-19(26)15-9-5-6-10-16(15)20(24)27/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHGJJRHINQPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)OCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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